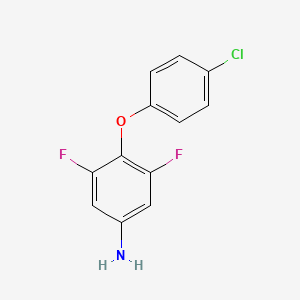

4-(4-Chlorophenoxy)-3,5-difluoroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-chlorophenoxy)-3,5-difluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClF2NO/c13-7-1-3-9(4-2-7)17-12-10(14)5-8(16)6-11(12)15/h1-6H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVINDEPPMFUWBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=C2F)N)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681024 | |

| Record name | 4-(4-Chlorophenoxy)-3,5-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

549547-33-3 | |

| Record name | 4-(4-Chlorophenoxy)-3,5-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: The Strategic Value of Fluorinated Scaffolds in Modern Synthesis

An In-depth Technical Guide to 4-(4-Chlorophenoxy)-3,5-difluoroaniline (CAS: 549547-33-3)

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular frameworks is a cornerstone of innovation. Fluorine's unique stereoelectronic properties can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability.[1][2][3] The subject of this guide, this compound, is a prime exemplar of a highly functionalized intermediate designed to leverage these benefits. Its diaryl ether core, combined with the distinct substitution pattern of a difluoroaniline and a chlorophenoxy ring, presents a versatile scaffold for constructing complex therapeutic agents and advanced materials.[4][5] This document serves as a technical resource for researchers, offering insights into its properties, a reasoned approach to its synthesis, its potential applications, and essential handling protocols.

Physicochemical and Structural Profile

Understanding the fundamental properties of a chemical entity is the first step toward its effective utilization. This compound is a halogenated aromatic amine and ether, categorized as an organic building block.[6][7] Its key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 549547-33-3 | [4][6][8][9] |

| Molecular Formula | C₁₂H₈ClF₂NO | [4][6] |

| Molecular Weight | 255.65 g/mol | [4][6] |

| IUPAC Name | This compound | [9] |

| SMILES | C1=CC(=CC=C1OC2=C(C=C(C=C2F)N)F)Cl | [9] |

| InChI Key | TVINDEPPMFUWBQ-UHFFFAOYSA-N | [9] |

| Storage | Sealed in dry, 2-8°C | [4][6] |

Synthetic Strategy: A Mechanistic Approach

While specific proprietary syntheses may vary, a logical and robust pathway to this compound can be devised based on established principles of aromatic chemistry, particularly nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the two fluorine atoms on the aniline ring is critical, as it activates the C4 position for nucleophilic attack by the 4-chlorophenoxide ion.

Proposed Synthetic Pathway via SNAr

The most plausible route involves the reaction of a 3,4,5-tri-substituted aniline derivative with 4-chlorophenol in the presence of a suitable base. A key precursor would be 3,5-difluoro-4-haloaniline (e.g., 4-bromo-3,5-difluoroaniline or 4-chloro-3,5-difluoroaniline). The halogen at the 4-position serves as a good leaving group, activated by the ortho-fluorine atoms.

Experimental Protocol (Illustrative)

This protocol is a representative, non-validated procedure based on common methodologies for diaryl ether synthesis.[10] Researchers should perform their own optimization.

Objective: To synthesize this compound.

Materials:

-

4-Chloro-3,5-difluoroaniline (1.0 eq)[11]

-

4-Chlorophenol (1.1 eq)

-

Potassium Carbonate (K₂CO₃, 2.0 eq), anhydrous

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chloro-3,5-difluoroaniline, 4-chlorophenol, and anhydrous potassium carbonate.

-

Solvent Addition: Add anhydrous DMSO to the flask under an inert atmosphere (e.g., nitrogen or argon). The volume should be sufficient to create a stirrable slurry.

-

Heating: Heat the reaction mixture to 120-140°C with vigorous stirring.

-

Causality: Thermal energy is required to overcome the activation energy of the SNAr reaction. DMSO is an ideal polar aprotic solvent that effectively solvates the potassium cation, enhancing the nucleophilicity of the phenoxide.[10]

-

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aniline is consumed (typically 8-24 hours).

-

Workup: Cool the reaction to room temperature. Dilute the mixture with water and extract the product with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with water and brine to remove residual DMSO and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to obtain the final product.

Applications in Drug Discovery: A Structure-Activity Rationale

The molecular architecture of this compound makes it a highly valuable intermediate for creating bioactive molecules, particularly in oncology and agrochemistry.[3][4][12] The contribution of each structural moiety provides a clear rationale for its utility.

-

Difluoroaniline Moiety: The two fluorine atoms flanking the amine group are critical. They act as bioisosteres for hydrogen while increasing metabolic stability by blocking sites susceptible to oxidative metabolism.[2][13] This modification can enhance a drug's half-life and overall efficacy. The fluorine atoms also modulate the pKa of the aniline nitrogen, influencing its binding interactions within protein active sites.

-

Chlorophenoxy Moiety: The 4-chlorophenyl group is a common feature in kinase inhibitors and other targeted therapies. It often occupies hydrophobic pockets in protein targets and can form specific halogen bonds, contributing to binding affinity and selectivity.

-

Diaryl Ether Linker: This ether linkage provides a conformationally flexible yet stable connection between the two aromatic rings, allowing them to adopt optimal orientations for target engagement.

These combined features make the scaffold suitable for developing inhibitors of protein kinases, modulators of signaling pathways, and potent agrochemicals like fungicides and herbicides.[4]

Analytical Characterization (Expected)

While a definitive experimental spectrum requires empirical analysis, the expected spectroscopic data for confirming the structure of this compound are predictable. Researchers can use the following table as a guide for interpreting analytical results.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to aromatic protons on both rings. The difluoroaniline ring protons would appear as a multiplet due to H-F coupling. The chlorophenoxy ring protons would show a characteristic AA'BB' system (two doublets). A broad singlet for the -NH₂ protons. |

| ¹³C NMR | Signals for all 12 carbon atoms. Carbons bonded to fluorine will appear as doublets due to C-F coupling. |

| ¹⁹F NMR | A single resonance for the two equivalent fluorine atoms, likely showing coupling to the adjacent aromatic protons. |

| MS (EI) | A molecular ion peak (M⁺) at m/z ≈ 255/257, showing the characteristic 3:1 isotopic pattern for one chlorine atom. |

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is paramount to ensure personnel safety. The following protocols are based on general safety data for halogenated anilines.[14][15][16][17]

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.[14]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves before use and dispose of them properly after handling.[14]

-

Skin and Body Protection: Wear a lab coat and ensure exposed skin is covered. For larger quantities, a chemical-resistant suit may be necessary.[14]

Handling and Engineering Controls

-

Ventilation: Handle the compound in a well-ventilated area, preferably inside a chemical fume hood to avoid inhalation of dust or vapors.[14][15]

-

Avoidance: Avoid contact with skin, eyes, and clothing. Do not breathe dust.[14]

-

Hygiene: Wash hands thoroughly after handling and before breaks.[15]

-

Spill Management: In case of a spill, avoid creating dust. Sweep up the material, place it in a suitable, closed container, and hold for waste disposal.[14]

Storage

-

Store in a tightly sealed container in a dry, cool (2-8°C), and well-ventilated place.[4][6]

-

Keep away from incompatible materials such as strong oxidizing agents and acids.[15]

Conclusion

This compound is a strategically designed chemical intermediate with significant potential in the fields of medicinal chemistry and agrochemical synthesis. Its unique combination of a diaryl ether core, difluorination, and chlorination provides a powerful tool for developing next-generation molecules with enhanced biological activity and optimized pharmacokinetic profiles. By understanding its properties, synthetic routes, and handling requirements, researchers can effectively harness this building block for innovation.

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 2-Bromo-3,4-difluoroaniline in Modern Pharmaceutical Synthesis.

- Chem-Impex. (n.d.). 3,5-Difluoroaniline.

- BLD Pharm. (n.d.). 549547-33-3 | this compound.

- Chem-Impex. (n.d.). 2,4-Difluoroaniline.

- MySkinRecipes. (n.d.). This compound.

- Arctom. (n.d.). CAS NO. 549547-33-3 | this compound.

- Bidepharm. (n.d.). CAS:549547-33-3, 4-(4-氯苯氧基)-3,5-二氟苯胺.

- J&K Scientific LLC. (n.d.). This compound | 549547-33-3.

- BLDpharm. (n.d.). 946662-64-2 | 3-Chloro-4-(2,4-difluorophenoxy)aniline.

- Angene Chemical. (2025). Safety Data Sheet - 4-(3,4-Difluorophenoxy)aniline.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2,3-Difluoroaniline: A Crucial Component for Pharmaceutical Innovation.

- Fisher Scientific. (2025). Safety Data Sheet - 3,5-Difluoroaniline.

- Fisher Scientific. (n.d.). Safety Data Sheet - 3,4-Difluoroaniline.

- Sigma-Aldrich. (2026). Safety Data Sheet.

- Merck Millipore. (2024). Safety Data Sheet. Retrieved from 1_D-MGRL-VpiGfNGTcrQDRKAhKSImWa2nP362BUpTDT8PVVu6fc0pR6WGbP8cwrGBS9ERjLzIw6uOyZZQLi10MB3b-O6F07HkyWugiEq5XtnSlcRuXDCfDadxC2yfKaCJx7r4bar9AOquQ=)

- Costales, A., et al. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. Journal of Organic Chemistry.

- Niu, H., et al. (2024). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. In Modern Arylation Methods.

- PubChem. (n.d.). 4-Chloro-3,5-difluoroaniline.

- National Center for Biotechnology Information. (n.d.). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. PubChem.

- PubChem. (n.d.). 4-(3-Chloro-2-fluorophenoxy)-3,5-difluoroaniline.

- Guidechem. (n.d.). What is the synthesis method of 3,5-Difluoroaniline?.

- PubChem. (n.d.). 3,5-Difluoroaniline.

- Kaszynski, P., et al. (n.d.). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Vanderbilt University.

- D'Andrea, D., et al. (2022). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Applications of 3,5-Difluoroaniline in Chemical Manufacturing.

- Google Patents. (n.d.). US5294742A - Process for preparing 3,5-difluoroaniline.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 3,5-Difluoroaniline: Properties, Applications, and Manufacturing.

- Google Patents. (n.d.). US5965775A - Process for the preparation of 3,5-difluoroaniline.

- Google Patents. (n.d.). US4145364A - Preparation of fluorinated anilines.

- Lunn, D. J., et al. (2017). Organocatalyzed synthesis of fluorinated poly(aryl thioethers). PubMed.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Future Applications of 3,5-Difluoroaniline in Advanced Chemistry.

- PrepChem.com. (n.d.). Synthesis of 3,5-difluoroaniline.

- Royal Society of Chemistry. (n.d.). Synthesis and characterization of fluorinated poly(aryl ether)s with excellent dielectric properties.

- Sala, R., et al. (2022). Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. MDPI.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Difluoroalkylation of Anilines via Photoinduced Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. This compound [myskinrecipes.com]

- 5. nbinno.com [nbinno.com]

- 6. 549547-33-3|this compound|BLD Pharm [bldpharm.com]

- 7. 946662-64-2|3-Chloro-4-(2,4-difluorophenoxy)aniline|BLD Pharm [bldpharm.com]

- 8. arctomsci.com [arctomsci.com]

- 9. jk-sci.com [jk-sci.com]

- 10. books.rsc.org [books.rsc.org]

- 11. 4-Chloro-3,5-difluoroaniline | C6H4ClF2N | CID 19436621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chemimpex.com [chemimpex.com]

- 13. mdpi.com [mdpi.com]

- 14. angenechemical.com [angenechemical.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

- 17. merckmillipore.com [merckmillipore.com]

Introduction: The Strategic Importance of Fluorinated Aryl Ethers in Medicinal Chemistry

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Chlorophenoxy)-3,5-difluoroaniline

For an audience of Researchers, Scientists, and Drug Development Professionals

This compound stands as a molecule of significant interest within the landscape of pharmaceutical and agrochemical research. Its structure is a deliberate amalgamation of key pharmacophores: a difluoroaniline core and a chlorophenoxy moiety linked by an ether bridge. The strategic incorporation of fluorine atoms is a widely used approach in modern drug design to modulate metabolic stability, bioavailability, and binding affinity.[1] The aniline functional group provides a versatile synthetic handle for further molecular elaboration, while the diaryl ether skeleton is a common feature in many biologically active compounds.

This guide, prepared from the perspective of a senior application scientist, moves beyond a simple data sheet. It aims to provide a comprehensive analysis of the core physicochemical properties of this compound. Recognizing that specific experimental data for this precise molecule is not always readily available in public literature, we will focus on a dual approach: presenting established computed data and, more critically, detailing the robust experimental methodologies required to determine these properties with high fidelity. This document is designed to equip researchers with the theoretical understanding and practical protocols necessary to fully characterize this compound and similar compounds in a drug development pipeline.

Molecular Identity and Computed Properties

A foundational understanding of a compound begins with its structural and computed electronic properties. These values, often derived from computational models, provide a crucial first-pass assessment of the molecule's behavior and guide experimental design.

Chemical Structure and Identifiers

-

IUPAC Name: this compound[2]

-

Molecular Formula: C₁₂H₈ClF₂NO[3]

-

Canonical SMILES: C1=CC(=CC=C1OC2=C(C=C(C=C2F)N)F)Cl[2]

-

InChI Key: TVINDEPPMFUWBQ-UHFFFAOYSA-N[2]

Tabulated Computed Physicochemical Data

The following table summarizes key properties computed through established algorithms. These values are predictive and serve as essential benchmarks for subsequent experimental verification.

| Property | Value | Source |

| Molecular Weight | 255.65 g/mol | [3] |

| XLogP3 | 3.7 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Topological Polar Surface Area (TPSA) | 38.31 Ų | PubChem |

| Exact Mass | 255.0262 Da | PubChem |

Note: XLogP3 is a computationally derived measure of lipophilicity. TPSA is an indicator of a molecule's potential to permeate cell membranes.

Core Physicochemical Attributes: An Expert Analysis

The interplay of the aniline nitrogen, the electron-withdrawing fluorine atoms, and the bulky chlorophenoxy group dictates the compound's fundamental chemical behavior.

Acidity and Basicity (pKa)

The primary determinant of the pKa of this molecule is the lone pair of electrons on the aniline nitrogen, which imparts basic character.[4] However, this basicity is significantly attenuated by the strong inductive electron-withdrawing effects of the two fluorine atoms ortho to the amine group. Furthermore, the ether oxygen of the 4-chlorophenoxy substituent also exerts an electron-withdrawing influence. Consequently, the pKa of this compound is expected to be substantially lower than that of aniline (pKa ≈ 4.6), indicating a much weaker base.

Accurate pKa prediction for substituted anilines is a complex task, but computational methods can provide reliable estimates.[5][6][7][8] Experimental determination via potentiometric titration remains the gold standard for definitive characterization.

Lipophilicity (LogP)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter for predicting drug absorption and distribution. The calculated XLogP3 value of 3.7 suggests that this compound is a significantly lipophilic compound. This is expected, given the presence of two aromatic rings, two fluorine atoms, and a chlorine atom, all of which contribute to hydrophobicity. High lipophilicity often correlates with poor aqueous solubility but can enhance membrane permeability.

Aqueous Solubility

The molecular structure strongly suggests that aqueous solubility will be low. The large, non-polar surface area created by the aromatic systems and halogens dominates the molecule's character. While the amine group can participate in hydrogen bonding with water, its contribution is likely insufficient to overcome the hydrophobicity of the overall structure.[4] Therefore, for formulation development, organic solvents or co-solvent systems would almost certainly be required.

Experimental Protocols for Physicochemical Characterization

The trustworthiness of any drug development program rests on empirically validated data. The following sections provide detailed, field-proven protocols for determining the key physicochemical properties of this compound.

Melting Point Determination via Capillary Method

Causality: The melting point is a fundamental indicator of a compound's purity. A sharp melting range (typically < 1°C) is characteristic of a pure crystalline solid, whereas impurities lead to a depressed and broadened melting range.[9] This protocol uses a standard digital melting point apparatus for accurate and reproducible measurements.

Step-by-Step Protocol:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

-

Capillary Loading: Load a small amount of the powdered sample into a capillary tube (closed at one end) to a height of 2-3 mm. Compact the sample by tapping the tube or dropping it through a long glass tube.[9]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated digital melting point apparatus (e.g., a Mel-Temp).

-

Rapid Determination (Optional): Perform a rapid heating run (10-20 °C/min) to find an approximate melting range. This saves time during the precise measurement.[9]

-

Precise Determination: Using a fresh sample, heat the block rapidly to about 15-20 °C below the approximate melting point.

-

Slow Heating: Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample, the heating block, and the thermometer.

-

Observation and Recording: Record two temperatures:

-

T₁: The temperature at which the first drop of liquid appears.

-

T₂: The temperature at which the last solid crystal melts.

-

-

Reporting: Report the result as the melting range (T₁ - T₂). For a pure compound, this should be a narrow range.

Sources

- 1. mdpi.com [mdpi.com]

- 2. jk-sci.com [jk-sci.com]

- 3. This compound [myskinrecipes.com]

- 4. kmchemistry.com [kmchemistry.com]

- 5. Predicting p Ka Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

4-(4-Chlorophenoxy)-3,5-difluoroaniline chemical structure and properties

An In-depth Technical Guide to 4-(4-Chlorophenoxy)-3,5-difluoroaniline

Prepared by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal chemical intermediate in modern drug discovery and advanced materials science. We will explore its fundamental chemical and physical characteristics, detail established synthesis protocols with an emphasis on the underlying chemical principles, and discuss its applications, offering actionable insights for researchers and professionals in drug development.

Core Molecular Profile

This compound is a substituted aniline featuring a 4-chlorophenoxy moiety and two fluorine atoms on the aniline ring. This specific arrangement of functional groups confers distinct electronic and steric properties that are highly consequential for its utility in medicinal chemistry.

Chemical Structure and Key Identifiers

The spatial arrangement of atoms in this compound is critical to its reactivity and its binding affinity with biological targets.

Figure 1: Chemical Structure of this compound.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| CAS Number | 549547-33-3 | [1][2] |

| Molecular Formula | C₁₂H₈ClF₂NO | [3] |

| Molecular Weight | 255.65 g/mol | [3] |

| Appearance | White crystalline powder | [4] |

| Purity | Typically ≥97% | [2] |

Physicochemical Characteristics

The physicochemical properties of this compound are determinative for its handling, formulation, and biological interactions.

-

Solubility : It demonstrates limited aqueous solubility but is soluble in organic solvents like methanol, ethanol, and DMSO. This necessitates the use of organic co-solvents for many experimental and formulation purposes.

-

Lipophilicity (LogP) : The calculated LogP value indicates a moderate to high lipophilicity, which is a crucial factor for its ability to traverse cellular membranes and engage with hydrophobic binding sites on target proteins.

-

pKa : The aniline group acts as a basic center, and its pKa value dictates its ionization state at physiological pH. This is a critical parameter for predicting its ADME (absorption, distribution, metabolism, and excretion) profile.

Synthesis and Manufacturing

The synthesis of this compound is typically a multi-step process. A common and efficient laboratory-scale synthesis is detailed below. The strategic introduction of functional groups is key to achieving the desired substitution pattern.

Recommended Synthetic Pathway

A frequently used synthetic route is the nucleophilic aromatic substitution (SNAr) reaction between a suitable fluorinated aniline precursor and 4-chlorophenol.

Figure 2: General Synthetic Workflow.

Step-by-Step Laboratory Protocol

This protocol is designed as a self-validating system for the synthesis of the target compound, with checkpoints and expected outcomes at each stage.

-

Reaction Setup :

-

In a flame-dried round-bottom flask with a magnetic stirrer and reflux condenser, combine 3,5-difluoroaniline (1.0 eq), 4-chlorophenol (1.1 eq), and potassium carbonate (K₂CO₃) (2.0 eq).[5][6]

-

Add anhydrous N,N-dimethylformamide (DMF) as the solvent. DMF is chosen for its high boiling point, which allows for the necessary reaction temperature, and its polar aprotic nature, which facilitates the SNAr reaction.

-

-

Reaction Execution :

-

Heat the mixture to 100-120 °C with vigorous stirring.

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is generally complete within 12-24 hours. A successful reaction is indicated by the consumption of starting materials and the appearance of a new, less polar product spot.

-

-

Workup and Extraction :

-

After cooling to room temperature, pour the mixture into water and extract with an organic solvent like ethyl acetate (3 x 50 mL). Water precipitates the inorganic salts, while ethyl acetate effectively extracts the organic product.

-

Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter and concentrate under reduced pressure to obtain the crude product.

-

-

Purification :

-

Purify the crude product via column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent. The polarity of the eluent is gradually increased to first elute non-polar impurities, followed by the desired product.

-

Combine the pure fractions (identified by TLC) and evaporate the solvent to yield this compound as a white to off-white solid.

-

Applications in Drug Discovery and Development

The distinct structural attributes of this compound make it a valuable building block in medicinal chemistry, especially in the creation of kinase inhibitors.

Role as a Key Intermediate

This compound is a crucial intermediate in the synthesis of several targeted cancer therapies.[7] The aniline functional group serves as a reactive site for further chemical modifications, enabling its integration into larger, more complex molecules. The difluoro substitution pattern can improve metabolic stability and alter the electronic properties of the aniline ring, which can be beneficial for optimizing drug candidates.[8]

Example: Synthesis of Kinase Inhibitors

Many kinase inhibitors incorporate a "hinge-binding" motif, which often includes a substituted aniline. The this compound core can be elaborated to produce potent and selective inhibitors of various kinases implicated in cancer and other diseases. The synthesis of such inhibitors frequently involves the reaction of the aniline with a heterocyclic electrophile.

Safety and Handling

Proper safety measures are essential when handling this compound.

-

Personal Protective Equipment (PPE) : Always use appropriate PPE, such as safety goggles, gloves, and a lab coat.[9][10]

-

Handling : Work in a well-ventilated area, preferably a fume hood, to prevent inhalation of dust or vapors.[11] Avoid contact with skin and eyes.[12]

-

Storage : Store in a tightly sealed container in a cool, dry place, away from incompatible materials.[13]

-

Disposal : Dispose of the compound in accordance with local, state, and federal regulations.[10]

Conclusion

This compound is a versatile and significant chemical intermediate with widespread applications in the pharmaceutical industry. Its synthesis is well-documented, and its physicochemical properties make it a desirable building block for designing novel therapeutic agents. A comprehensive understanding of its chemistry, handling, and applications is vital for researchers and scientists in the field of drug discovery and development.

References

-

J&K Scientific. This compound | 549547-33-3. [Link]

-

MySkinRecipes. This compound. [Link]

-

PubChem. 4-(3-Chloro-2-fluorophenoxy)-3,5-difluoroaniline | C12H7ClF3NO | CID 113552585. [Link]

-

PubChem. 4-Chloro-3,5-difluoroaniline | C6H4ClF2N | CID 19436621. [Link]

-

PrepChem.com. Synthesis of 3,5-difluoroaniline. [Link]

-

PubChem. 3,5-Difluoroaniline | C6H5F2N | CID 96595. [Link]

-

Vanderbilt University. Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. [Link]

- Google Patents. US5294742A - Process for preparing 3,5-difluoroaniline.

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Future Applications of 3,5-Difluoroaniline in Advanced Chemistry. [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. This compound [sobekbio.com]

- 3. This compound [myskinrecipes.com]

- 4. innospk.com [innospk.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. echemi.com [echemi.com]

An In-Depth Technical Guide to the Solubility of 4-(4-Chlorophenoxy)-3,5-difluoroaniline in Organic Solvents

Introduction

4-(4-Chlorophenoxy)-3,5-difluoroaniline is a halogenated aromatic amine of significant interest in medicinal chemistry and agrochemical synthesis. Its structural complexity, featuring a difluorinated aniline ring linked via an ether bridge to a chlorophenoxy group, imparts unique physicochemical properties that are critical for its function as a synthetic intermediate. Understanding and controlling the solubility of this compound is paramount for its effective use in reaction chemistry, purification processes like crystallization, and formulation development.

This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound. It moves from a first-principles analysis of its molecular structure to predictive assessments and concludes with a detailed, field-proven experimental protocol for its quantitative determination.

Physicochemical Profile of this compound

A thorough understanding of a molecule's intrinsic properties is the foundation for predicting its behavior in different solvent systems. The key characteristics of the target compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 549547-33-3 | [1] |

| Molecular Formula | C₁₂H₈ClF₂NO | [2] |

| Molecular Weight | 255.65 g/mol | [2] |

| Computed XLogP3-AA | 3.7 | PubChem[3] |

| Hydrogen Bond Donor Count | 1 (from -NH₂) | PubChem[3] |

| Hydrogen Bond Acceptor Count | 5 (N, O, 2x F, Cl) | PubChem[3] |

| Topological Polar Surface Area | 35.3 Ų | PubChem[3] |

The high XLogP3 value suggests a significant lipophilic character, while the presence of hydrogen bond donors and acceptors indicates that polar interactions will also play a crucial role in its solubility profile.

Theoretical Principles of Solubility

The solubility of a solid solute in a liquid solvent is governed by the fundamental thermodynamic principle "like dissolves like".[4][5] This means a solute will dissolve best in a solvent that shares similar intermolecular forces. For this compound, several structural features dictate its interactions.

Caption: Molecular structure analysis of the target compound.

-

Polarity and Hydrogen Bonding : The aniline (-NH₂) group is a hydrogen bond donor, while the ether oxygen, the two fluorine atoms, and the nitrogen atom can act as hydrogen bond acceptors.[6] This allows for favorable interactions with polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., acetone, DMSO, DMF).[7]

-

Lipophilicity : The two aromatic rings (phenyl and aniline) contribute significantly to the molecule's nonpolar character. This suggests good solubility in solvents that can engage in π-π stacking and van der Waals interactions, such as toluene and dichloromethane.[6]

-

Dipole Moment : The C-F and C-Cl bonds are highly polar, creating localized dipoles. The overall molecular polarity will depend on the geometric arrangement of these dipoles. Solvents with high dielectric constants can effectively solvate these polar regions.[6]

Predicted Solubility in Common Organic Solvents

Based on the theoretical principles, a qualitative prediction of solubility can be made. This serves as an essential starting point for solvent screening in experimental settings.

| Solvent | Type | Polarity Index (P')[8][9] | Predicted Solubility | Rationale |

| Hexane | Nonpolar | 0.1 | Very Low / Insoluble | Lacks the polarity needed to interact with the aniline, ether, and halogen groups. |

| Toluene | Nonpolar (Aromatic) | 2.4 | Moderate | Aromatic character allows for π-π stacking with the solute's rings, but polarity is low. |

| Dichloromethane (DCM) | Polar Aprotic | 3.1 | High | Moderate polarity can solvate the polar groups without being hindered by hydrogen bonding networks. |

| Ethyl Acetate | Polar Aprotic | 4.4 | Moderate to High | Acts as a hydrogen bond acceptor and has moderate polarity. |

| Acetone | Polar Aprotic | 5.1 | High | Strong hydrogen bond acceptor with sufficient polarity to dissolve the molecule. |

| Acetonitrile (ACN) | Polar Aprotic | 5.8 | Moderate to High | Highly polar, but its linear structure may be less effective at solvating the bulky molecule than other aprotics. |

| Methanol (MeOH) | Polar Protic | 5.1 | Moderate | Can hydrogen bond, but the strong solvent-solvent interactions may compete with solute solvation. |

| Ethanol (EtOH) | Polar Protic | 4.3 | Moderate | Similar to methanol, but its slightly lower polarity may improve solubility for this lipophilic solute. |

| Dimethylformamide (DMF) | Polar Aprotic | 6.4 | Very High | Excellent hydrogen bond acceptor with high polarity, known as a "universal" organic solvent.[7] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | Very High | Highly polar and a strong hydrogen bond acceptor, very effective at dissolving a wide range of compounds.[7] |

Experimental Protocol for Thermodynamic Solubility Determination

To obtain quantitative data, the shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[10][11] It is a robust and reliable technique when performed with care.

4.1. Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the clear filtrate is determined using a suitable analytical method, typically HPLC-UV.

4.2. Materials and Equipment

-

This compound (solid, >98% purity)

-

Selected organic solvents (HPLC grade)

-

Analytical balance (± 0.01 mg)

-

Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

-

Orbital shaker or rotator with temperature control

-

Syringes (1 mL or 2 mL)

-

Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible membrane)

-

Volumetric flasks and pipettes

-

HPLC system with UV detector

4.3. Step-by-Step Methodology

Caption: Experimental workflow for the shake-flask method.

-

Preparation : Add an excess of this compound (e.g., 10-20 mg, accurately weighed) to a glass vial. The amount should be sufficient to ensure undissolved solid remains at equilibrium.

-

Causality: Using a clear excess ensures that the solution becomes saturated, which is the definition of thermodynamic solubility.

-

-

Solvent Addition : Add a precise volume of the chosen solvent (e.g., 2.0 mL) to the vial.

-

Equilibration : Securely cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate for 24 to 48 hours.

-

Causality: A long equilibration time is necessary to ensure the dissolution process has reached a true thermodynamic equilibrium. 24 hours is a common minimum, with 48 hours providing greater confidence.[10]

-

-

Phase Separation : After equilibration, remove the vial and let it stand for at least one hour to allow undissolved solids to settle. Carefully withdraw a portion of the supernatant using a syringe.

-

Filtration : Attach a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) and discard the first few drops. Filter the remaining liquid into a clean HPLC vial.

-

Causality: Filtration is a critical self-validating step to ensure that no microscopic solid particles are carried over into the analytical sample, which would falsely elevate the measured solubility.

-

-

Dilution & Analysis : Accurately dilute a known volume of the filtrate with a suitable solvent (typically the HPLC mobile phase) to ensure the final concentration is within the linear range of the analytical method's calibration curve. Analyze the diluted sample by HPLC-UV.

Analytical Method: HPLC-UV Quantification

A reverse-phase HPLC method is well-suited for the analysis of this aromatic amine.

-

Column : C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase : A gradient of acetonitrile (ACN) and water (with 0.1% formic acid or acetic acid to ensure the aniline is protonated and sharpens peaks) is a standard starting point.[12][13]

-

Detection : UV detection at a wavelength of maximum absorbance (e.g., determined by a UV scan, likely around 254 nm or 280 nm).

-

Calibration : Prepare a series of calibration standards of the compound of known concentrations in the mobile phase. Plot a curve of peak area versus concentration to establish linearity and determine the regression equation.

Example HPLC Gradient:

| Time (min) | % Water (0.1% Formic Acid) | % Acetonitrile |

| 0.0 | 60 | 40 |

| 10.0 | 10 | 90 |

| 12.0 | 10 | 90 |

| 12.1 | 60 | 40 |

| 15.0 | 60 | 40 |

Safety and Handling

As with any halogenated aromatic amine, appropriate safety precautions must be taken.

-

Handling : Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[14] Handle the compound in a well-ventilated area or a chemical fume hood.[14]

-

Hazards : The compound may be harmful if swallowed or in contact with skin.[15] Avoid breathing dust.

-

Storage : Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[15]

Conclusion

References

- Vertex AI Search. SAFETY DATA SHEET.

-

J&K Scientific . This compound | 549547-33-3. Available from: [Link]

- Angene Chemical. Safety Data Sheet.

- Sigma-Aldrich. SAFETY DATA SHEET.

- Sigma-Aldrich. SAFETY DATA SHEET.

- Fisher Scientific. SAFETY DATA SHEET.

-

PubChem . 4-(3-Chloro-2-fluorophenoxy)-3,5-difluoroaniline. Available from: [Link]

-

MySkinRecipes . This compound. Available from: [Link]

-

Khan Academy . Solubility of organic compounds. Available from: [Link]

-

Shodex . Polarities of Solvents. Available from: [Link]

-

Korovina, N. (2020) . Principles of Solubility in Organic Chemistry. YouTube. Available from: [Link]

-

ACS Publications . Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry. Available from: [Link]

-

Teachy . Exploring the Solubility of Organic Compounds: Theory and Practice. Available from: [Link]

-

Allen . Organic Solvents: Types, Uses, & Properties Explained. Available from: [Link]

-

Organic Chemistry Data . Common Solvents Used in Organic Chemistry: Table of Properties. Available from: [Link]

-

Honeywell . Polarity Index. Available from: [Link]

-

Webapps.iyte.edu.tr . Polarity of Solvents. Available from: [Link]

-

Chemistry Steps . Solubility of Organic Compounds. Available from: [Link]

-

PubMed . Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Available from: [Link]

-

Taylor & Francis Online . Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Available from: [Link]

-

Waters Corporation . Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Available from: [Link]

-

University of Rochester . Reagents & Solvents: Solvents and Polarity. Available from: [Link]

-

ResearchGate . Principles of Solubility and Solutions. Available from: [Link]

-

National Institutes of Health (NIH) . Determination of aqueous solubility by heating and equilibration: A technical note. Available from: [Link]

-

Bienta . Shake-Flask Solubility Assay. Available from: [Link]

-

Dissolution Technologies . Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

-

ResearchGate . Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. scribd.com [scribd.com]

- 3. COMMON SOLVENT PROPERTIES [macro.lsu.edu]

- 4. Khan Academy [khanacademy.org]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 8. shodex.com [shodex.com]

- 9. Polarity Index [macro.lsu.edu]

- 10. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. lcms.cz [lcms.cz]

- 14. Predicting Solubility | Rowan [rowansci.com]

- 15. Solvents - General Properties [vula.uct.ac.za]

4-(4-Chlorophenoxy)-3,5-difluoroaniline material safety data sheet (MSDS)

An In-Depth Technical Guide to the Material Safety Profile of 4-(4-Chlorophenoxy)-3,5-difluoroaniline

This document provides a comprehensive safety and handling guide for this compound (CAS No. 549547-33-3). As specific toxicological and safety data for this compound are not extensively published, this guide synthesizes information from its structural analogues, fundamental chemical principles, and established laboratory safety protocols. It is designed to empower researchers, scientists, and drug development professionals with the knowledge to handle this compound responsibly, grounded in scientific expertise and a proactive safety culture.

Section 1: Compound Identification and Scientific Context

This compound is an aromatic amine and a diaryl ether. Its structure is characterized by a 3,5-difluoroaniline core linked via an ether bond to a 4-chlorophenoxy group.[1] Such halogenated diaryl ether motifs are prevalent in medicinal chemistry and materials science, often serving as critical intermediates in the synthesis of complex molecules. The presence of multiple halogen atoms and an aniline functional group dictates its reactivity and, critically, its safety profile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 549547-33-3 | [1] |

| Molecular Formula | C₁₂H₈ClF₂NO | [1] |

| IUPAC Name | This compound | [1] |

| PubChem CID | 52988069 | [1] |

| Molecular Weight | 255.65 g/mol | Calculated |

| SMILES | C1=CC(=CC=C1OC2=C(C=C(C=C2F)N)F)Cl | [1] |

Section 2: Hazard Identification and Risk Assessment

Anilines, particularly halogenated ones, are known for their potential toxicity. For instance, related compounds like 3,5-difluoroaniline are classified as harmful if swallowed, in contact with skin, or inhaled, and are known to cause skin and eye irritation.[2][3][4] The presence of a chlorophenoxy group adds to the potential for producing hazardous decomposition products upon combustion.

Caption: Predictive hazard assessment workflow for novel compounds.

Table 2: Predicted GHS Hazard Classification

| Hazard Class | Category | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed.[4] |

| Acute Toxicity, Dermal | Category 4 | Warning | H312: Harmful in contact with skin.[4] |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation.[2][4] |

| Serious Eye Damage/Irritation | Category 2A | Warning | H319: Causes serious eye irritation.[2] |

| Acute Toxicity, Inhalation | Category 4 | Warning | H332: Harmful if inhaled.[4] |

| Specific Target Organ Toxicity | Category 3 | Warning | H335: May cause respiratory irritation. |

Section 3: First Aid and Emergency Procedures

Immediate and appropriate first aid is critical. This safety data sheet should be provided to attending medical personnel.[5]

-

General Advice: Move the victim out of the dangerous area. If exposure is suspected, seek immediate medical attention.[5]

-

If Inhaled: Relocate the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and consult a physician immediately.[5][6]

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[2][5]

-

In Case of Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes, removing contact lenses if present and easy to do.[2][5]

-

If Swallowed: Do NOT induce vomiting. Rinse the mouth with water and immediately call a physician or poison control center.[7][8]

Section 4: Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5][7] Water mist can be used to cool closed containers.[9]

-

Specific Hazards from Combustion: Thermal decomposition can be hazardous, leading to the release of toxic and irritating gases and vapors.[7] Hazardous combustion products include carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen fluoride (HF), and hydrogen chloride (HCl) gas.[2][7][9]

-

Advice for Firefighters: As in any chemical fire, wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand mode, along with full protective gear.[5][7][9]

Section 5: Accidental Release Measures

-

Personal Precautions: Use personal protective equipment as detailed in Section 7. Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation and evacuate personnel to safe areas.[5]

-

Environmental Precautions: Prevent the product from entering drains, sewers, or waterways.[5]

-

Methods for Containment and Cleaning Up: For spills, carefully sweep up or vacuum the material without creating dust. Place the collected material into a suitable, closed, and labeled container for disposal.[5]

Section 6: Safe Handling and Storage

The causality behind safe handling protocols is the prevention of exposure and the maintenance of compound integrity.

-

Precautions for Safe Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[7] Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area.[7][10] Wash hands thoroughly after handling.[5]

-

Conditions for Safe Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9][10] Keep away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[2][3] The compound may be light-sensitive, so storage in an opaque or amber container is recommended.[5][10]

Section 7: Exposure Controls and Personal Protection

A multi-layered approach to personal protection is essential.

-

Engineering Controls: Ensure that eyewash stations and safety showers are close to the workstation. Use adequate ventilation, such as a chemical fume hood, to keep airborne concentrations low.[9]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that meets government standards such as NIOSH (US) or EN 166 (EU).[5][7]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or chemical-resistant suit to prevent skin exposure.[2][5]

-

Respiratory Protection: If engineering controls are insufficient or for nuisance exposures, use a NIOSH/MSHA-approved particulate respirator (e.g., N95) or a respirator with appropriate cartridges for organic vapors and acid gases.[5][7]

-

Hygiene Measures: Handle in accordance with good industrial hygiene and safety practices.[5] Contaminated work clothing should not be allowed out of the workplace and should be laundered separately.[10]

Section 8: Stability and Reactivity

-

Reactivity: No specific data is available, but it is not expected to be reactive under normal conditions.

-

Chemical Stability: The compound is stable under recommended storage conditions.[2][6]

-

Conditions to Avoid: Avoid exposure to heat, flames, ignition sources, and incompatible materials.[2][9]

-

Incompatible Materials: Strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[2][3]

-

Hazardous Decomposition Products: Under fire conditions, may decompose to form carbon oxides, nitrogen oxides, hydrogen fluoride, and hydrogen chloride.[2][9]

Section 9: Toxicological Information

As no specific toxicological studies on this compound were found, this section is based on data from structurally related haloanilines. The in vitro nephrotoxicity of compounds like 3,5-difluoroaniline has been investigated, suggesting that haloanilines can pose a risk to kidney function.[11]

-

Acute Toxicity: Predicted to be harmful by ingestion, dermal contact, and inhalation based on analogues.[4]

-

Skin Corrosion/Irritation: Expected to cause skin irritation.[2]

-

Serious Eye Damage/Irritation: Expected to cause serious eye irritation.[2]

-

Germ Cell Mutagenicity: No data available.

-

Carcinogenicity: No data available. However, some haloanilines are classified as potential carcinogens. This compound should be handled as a potential carcinogen until proven otherwise.

Section 10: A Representative Synthetic Protocol: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of diaryl ethers like this compound is commonly achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. The following protocol is a representative, self-validating workflow.

Reaction: 3,4,5-trifluoroaniline + 4-chlorophenol → this compound

Causality in Experimental Design:

-

Reactant Choice: 3,4,5-trifluoroaniline is chosen because the fluorine atom at the C4 position is highly activated towards nucleophilic substitution by the two flanking fluorine atoms. The aniline group also influences the electronics, though its primary role here is as part of the final structure.

-

Nucleophile: 4-chlorophenol acts as the nucleophile after deprotonation.

-

Base: A moderately strong base like potassium carbonate (K₂CO₃) is used to deprotonate the phenol, forming the more nucleophilic phenoxide in situ. It is preferred over stronger bases like NaH to avoid side reactions.

-

Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is essential. These solvents can solvate the cation (K⁺) effectively, leaving the phenoxide anion "naked" and highly reactive, which accelerates the SNAr reaction.

-

Temperature: Elevated temperatures are required to overcome the activation energy of breaking the aromatic C-F bond.

Caption: Experimental workflow for the synthesis of a diaryl ether via SNAr.

Step-by-Step Methodology:

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 3,4,5-trifluoroaniline (1.0 eq), 4-chlorophenol (1.1 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the limiting reagent.

-

Reaction: Heat the reaction mixture to 110 °C under a nitrogen atmosphere.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash with brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude residue using flash column chromatography on silica gel to yield the pure this compound.

References

-

Angene Chemical. Safety Data Sheet. [Link]

-

PubChem. 4-Chloro-3,5-difluoroaniline. [Link]

-

PubChem. 4-(3-Chloro-2-fluorophenoxy)-3,5-difluoroaniline. [Link]

-

Loba Chemie. Safety Data Sheet: 4-FLUOROANILINE FOR SYNTHESIS. [Link]

-

Krishna Solvechem Limited. Material Safety Data Sheet: 3,5-Difluoroaniline. [Link]

-

PubChem. 3,5-Difluoroaniline. [Link]

-

Safe Work Australia. GHS Hazardous Chemical Information List. [Link]

-

Chemsrc. 3,5-Difluoroaniline | CAS#:372-39-4. [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. fishersci.com [fishersci.com]

- 3. kscl.co.in [kscl.co.in]

- 4. 3,5-Difluoroaniline | C6H5F2N | CID 96595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. angenechemical.com [angenechemical.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. fishersci.com [fishersci.com]

- 8. lobachemie.com [lobachemie.com]

- 9. fishersci.com [fishersci.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. 3,5-Difluoroaniline | CAS#:372-39-4 | Chemsrc [chemsrc.com]

spectroscopic data of 4-(4-Chlorophenoxy)-3,5-difluoroaniline (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(4-Chlorophenoxy)-3,5-difluoroaniline for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic techniques used to characterize the novel compound this compound. As a molecule of interest in pharmaceutical and agrochemical research, its unambiguous structural elucidation is paramount. This document details the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, explains the scientific rationale behind these predictions, and provides field-proven protocols for data acquisition.

Molecular Structure and Its Spectroscopic Implications

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound is a diaryl ether with key functional groups that will give rise to characteristic spectroscopic signals.

Key Structural Features:

-

Aniline Ring: A benzene ring substituted with an amine group (-NH₂) and two fluorine atoms. The amine group is an activating, ortho-, para-director, while the fluorine atoms are deactivating, ortho-, para-directors.

-

Phenoxy Ring: A benzene ring with a chlorine substituent, linked to the aniline ring via an ether linkage. The chlorine atom is a deactivating, ortho-, para-director.

-

Ether Linkage: The C-O-C bridge connects the two aromatic systems.

These features dictate the electronic environment of each atom, which in turn governs the spectroscopic output.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Predicted ¹H NMR Data

The ¹H NMR spectrum will show signals corresponding to the protons on the two aromatic rings and the amine group.

-

Aniline Protons: The two protons on the difluoroaniline ring are in a magnetically equivalent environment, influenced by the adjacent fluorine and amine groups. They are expected to appear as a single signal.

-

Phenoxy Protons: The four protons on the chlorophenoxy ring will exhibit a classic AA'BB' system, appearing as two doublets, due to the para-substitution pattern.

-

Amine Protons: The -NH₂ protons will likely appear as a broad singlet, and its chemical shift can be concentration-dependent and may exchange with D₂O.

Table 1: Predicted ¹H NMR Data

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 6.5 - 6.8 | Triplet (t) or Doublet of Doublets (dd) | 2H | H-2, H-6 (Aniline) | Shielded by the -NH₂ group and split by the adjacent fluorine atoms. |

| ~ 6.9 - 7.1 | Doublet (d) | 2H | H-2', H-6' (Phenoxy) | Protons ortho to the ether oxygen, deshielded relative to the aniline protons. |

| ~ 7.2 - 7.4 | Doublet (d) | 2H | H-3', H-5' (Phenoxy) | Protons ortho to the chlorine atom. |

| ~ 3.5 - 4.5 | Broad Singlet (br s) | 2H | -NH₂ | Typical range for aniline protons; broadening due to quadrupolar relaxation and exchange. |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show distinct signals for each carbon atom in a unique electronic environment. The presence of highly electronegative fluorine atoms will result in C-F coupling, which can be observed in the carbon spectrum.

Table 2: Predicted ¹³C NMR Data

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 95 - 105 | C-2, C-6 (Aniline) | Shielded by the -NH₂ group and directly attached to hydrogen. |

| ~ 115 - 125 | C-2', C-6' (Phenoxy) | Carbons ortho to the ether oxygen. |

| ~ 128 - 135 | C-3', C-5' (Phenoxy) | Carbons ortho to the chlorine atom. |

| ~ 125 - 130 | C-4' (Phenoxy) | Carbon bearing the chlorine atom. |

| ~ 135 - 145 | C-4 (Aniline) | Carbon attached to the ether oxygen. |

| ~ 150 - 160 | C-1' (Phenoxy) | Carbon attached to the ether oxygen. |

| ~ 155 - 165 (d, ¹JCF) | C-3, C-5 (Aniline) | Carbons directly bonded to fluorine, showing a large one-bond coupling constant. |

| ~ 140 - 150 | C-1 (Aniline) | Carbon bearing the amine group. |

Predicted ¹⁹F NMR Data

¹⁹F NMR is crucial for confirming the presence and environment of the fluorine atoms. A single signal is expected for the two equivalent fluorine atoms on the aniline ring.

Table 3: Predicted ¹⁹F NMR Data

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| -110 to -130 | Triplet (t) | F-3, F-5 | The chemical shift is typical for fluoroaromatics. The triplet splitting arises from coupling to the two neighboring protons (H-2 and H-6). |

Experimental Protocol for NMR Data Acquisition

Caption: Workflow for NMR Data Acquisition.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing labile protons like those of amines.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument should be tuned to the frequencies of ¹H, ¹³C, and ¹⁹F.

-

Locking and Shimming: The instrument's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to ensure sharp spectral lines.

-

Acquisition of ¹H Spectrum: A standard one-pulse experiment is typically sufficient. A spectral width of approximately 16 ppm centered around 6 ppm is appropriate.

-

Acquisition of ¹³C Spectrum: A proton-decoupled experiment (e.g., zgpg30) is used to obtain a spectrum with singlets for each carbon. A wider spectral width (e.g., 240 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans is required to achieve a good signal-to-noise ratio.

-

Acquisition of ¹⁹F Spectrum: A simple one-pulse experiment is used. A large spectral width is often required to ensure the signal is captured.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform, followed by phase and baseline corrections. The resulting spectra are then integrated and peaks are picked for analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Predicted IR Absorption Bands

Table 4: Predicted Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3500 | N-H stretch | Primary Amine (-NH₂) |

| 3000 - 3100 | C-H stretch | Aromatic |

| 1580 - 1620 | C=C stretch | Aromatic Ring |

| 1200 - 1300 | C-N stretch | Aryl Amine |

| 1230 - 1270 | C-O-C stretch (asymmetric) | Aryl Ether |

| 1150 - 1350 | C-F stretch | Fluoroaromatic |

| 1000 - 1100 | C-Cl stretch | Chloroaromatic |

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient technique that requires minimal sample preparation.

-

Background Scan: With a clean ATR crystal, a background spectrum is collected. This measures the absorbance of the ambient environment and the crystal itself, and is automatically subtracted from the sample spectrum.

-

Sample Application: A small amount of the solid this compound is placed directly onto the ATR crystal.

-

Pressure Application: A pressure arm is engaged to ensure good contact between the sample and the crystal.

-

Data Collection: The IR spectrum is collected, typically by co-adding 16 to 32 scans to improve the signal-to-noise ratio. The typical range is 4000 to 400 cm⁻¹.

-

Cleaning: The crystal is thoroughly cleaned with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information from its fragmentation pattern.

Predicted Mass Spectrum Data

-

Molecular Ion Peak (M⁺): The molecular weight of C₁₂H₈ClF₂NO is 255.65 g/mol . In a high-resolution mass spectrum, the exact mass will be observed.

-

Isotopic Pattern: The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments. There will be an M⁺ peak and an M+2 peak with a relative intensity ratio of approximately 3:1, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.

Table 5: Predicted m/z Values in Mass Spectrum

| m/z (for ³⁵Cl) | Assignment | Rationale |

| 255 | [M]⁺ | Molecular Ion |

| 257 | [M+2]⁺ | Isotope peak due to ³⁷Cl |

| 127 | [C₆H₄Cl]⁺ | Fragment from cleavage of the ether bond (chlorophenyl radical cation) |

| 128 | [C₆H₃F₂N]⁺ | Fragment from cleavage of the ether bond (difluoroaniline radical cation) |

Experimental Protocol for Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules.

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

-

Infusion: The sample solution is introduced into the mass spectrometer's source at a constant flow rate using a syringe pump.

-

Ionization: A high voltage is applied to the ESI probe, causing the sample solution to form a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Integrated Spectroscopic Analysis

The true power of spectroscopic characterization lies in the integration of data from multiple techniques.

Caption: Integrated Spectroscopic Analysis Workflow.

The combination of NMR, IR, and MS data provides a self-validating system for structural confirmation. NMR establishes the connectivity of the atoms, IR confirms the presence of key functional groups, and MS verifies the molecular weight and elemental composition. Any discrepancy in one dataset would be challenged by the others, ensuring a high degree of confidence in the final structural assignment.

Conclusion

The spectroscopic characterization of this compound relies on a multi-faceted approach. By predicting the outcomes of NMR, IR, and MS analyses and adhering to rigorous experimental protocols, researchers can unambiguously confirm the structure and purity of this compound. This in-depth guide provides the necessary framework for scientists and drug development professionals to successfully undertake this characterization, ensuring data integrity and advancing their research goals.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][1]

-

J&K Scientific. (n.d.). This compound. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

NIST. (n.d.). p-Chloroaniline. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link][2]

Sources

Unlocking New Therapeutic Frontiers: A Technical Guide to the Medicinal Chemistry Applications of 4-(4-Chlorophenoxy)-3,5-difluoroaniline

Executive Summary

In the landscape of modern drug discovery, the strategic design of small molecules with optimized pharmacological profiles is paramount. The novel compound, 4-(4-Chlorophenoxy)-3,5-difluoroaniline, stands at the intersection of several privileged structural motifs in medicinal chemistry. This technical guide provides an in-depth analysis of this molecule's potential, grounded in established principles of drug design and supported by analogous structures with proven biological activity. We will explore the synergistic contributions of its diaryl ether core, fluorine substitutions, and aniline functionality, hypothesizing its most promising applications, particularly in oncology. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in the pursuit of next-generation therapeutics.

The Architectural Triad: Deconstructing this compound

The therapeutic potential of this compound can be best understood by examining its three key structural components: the diaryl ether linkage, the difluorinated aniline ring, and the chlorophenoxy moiety. Each of these imparts distinct and valuable properties that can be exploited in drug design.

-

The Diaryl Ether Scaffold: A Privileged Core. The diaryl ether motif is a well-established "privileged scaffold" in medicinal chemistry, frequently found in a diverse range of biologically active compounds.[1][2] Its prevalence stems from a combination of metabolic stability, conformational flexibility, and the ability to engage in key interactions with biological targets.[3] This scaffold is a cornerstone of numerous anticancer agents, participating in activities such as the inhibition of protein kinases and the induction of apoptosis.[4][5][6]

-

Fluorine Substitution: The Medicinal Chemist's Power Tool. The strategic incorporation of fluorine atoms into a drug candidate can profoundly enhance its pharmacokinetic and pharmacodynamic properties.[7][8] The two fluorine atoms on the aniline ring of our subject molecule are anticipated to:

-

Enhance Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the drug's half-life.[8]

-

Modulate pKa: The electron-withdrawing nature of fluorine can lower the basicity of the aniline nitrogen, which can improve cell membrane permeability and bioavailability.

-

Increase Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, leading to enhanced potency.[7]

-

-

The Substituted Aniline and Chlorophenoxy Groups: Fine-Tuning Activity. The aniline group serves as a versatile synthetic handle for further molecular elaboration, allowing for the introduction of various functionalities to modulate solubility, target engagement, and other pharmacological parameters.[9][10] The 4-chlorophenoxy group is a common feature in many biologically active diaryl ethers. Structure-activity relationship (SAR) studies of similar diaryl ether derivatives have shown that a chlorine atom at the para-position of the phenyl ring can significantly enhance antitumor activity.[11]

Hypothesized Therapeutic Application: A Focus on Oncology

Based on the structural analysis, this compound emerges as a highly promising scaffold for the development of novel anticancer agents. The diaryl ether core is a recurring motif in numerous kinase inhibitors, a class of drugs that has revolutionized cancer therapy.

Potential as a Kinase Inhibitor Scaffold

Many successful kinase inhibitors, such as Sorafenib and Ibrutinib, feature a diaryl ether or a similar bi-aryl structure that orients functional groups to interact with the ATP-binding pocket of kinases. The this compound scaffold provides a rigid backbone with opportunities for substitution to achieve selective inhibition of various kinases implicated in cancer progression.

Below is a conceptual diagram illustrating the potential interaction of a hypothetical kinase inhibitor derived from this compound within a kinase ATP-binding pocket.

Caption: Hypothetical binding mode of a this compound derivative in a kinase active site.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and potential as a drug candidate.

| Property | Value | Source |

| CAS Number | 549547-33-3 | [12] |

| Molecular Formula | C₁₂H₈ClF₂NO | [12] |

| Molecular Weight | 255.65 g/mol | [12] |

| Appearance | Off-white to light brown powder | Typical for similar anilines |

| Storage | 2-8°C | [12] |

Experimental Protocols

Proposed Synthesis of this compound

The synthesis of this compound can be achieved via a nucleophilic aromatic substitution (SNAr) reaction. A plausible synthetic route is outlined below, based on established methods for diaryl ether synthesis.

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 4-(4-Chlorophenoxy)-3,5-difluoronitrobenzene

-

To a solution of 3,4,5-trifluoronitrobenzene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 4-chlorophenol (1.1 eq) and potassium carbonate (K₂CO₃) (2.0 eq).

-

Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-(4-chlorophenoxy)-3,5-difluoronitrobenzene.

Step 2: Synthesis of this compound

-

To a solution of 4-(4-chlorophenoxy)-3,5-difluoronitrobenzene (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (NH₄Cl) (1.0 eq).

-

Heat the mixture to reflux and stir vigorously for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and filter through a pad of celite, washing with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the remaining aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

In Vitro Kinase Inhibitory Assay (General Protocol)

To evaluate the potential of this compound and its derivatives as kinase inhibitors, a general in vitro kinase assay can be performed.

Materials:

-

Recombinant human kinase of interest

-

Kinase-specific substrate peptide

-

ATP (Adenosine triphosphate)

-

Test compound (dissolved in DMSO)

-

Kinase buffer

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well plate, add the kinase, substrate peptide, and kinase buffer.

-

Add the test compound dilutions to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for the recommended time for the specific kinase.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol.

-

Determine the IC₅₀ value by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Future Directions and Conclusion

This compound represents a compelling starting point for the design of novel therapeutic agents. Its unique combination of a diaryl ether scaffold, difluoroaniline ring, and chlorophenoxy moiety provides a rich foundation for generating libraries of compounds with diverse pharmacological profiles. The primary hypothesized application lies in the development of kinase inhibitors for oncology, leveraging the well-established precedent of the diaryl ether core in this class of drugs.

References

-

Bedos-Belval, F., et al. (2012). Diaryl ether derivatives as anticancer agents – a review. MedChemComm.[4]

-

Anson, J. (2012). Diaryl ether derivatives as anticancer agents – a review. RSC Medicinal Chemistry Blog.[13]

-